2,5-Deoxyfructosazine

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Deoxyfructosazine involves multiple steps, typically starting with the preparation of the pyrazine ring followed by the addition of the butanetetrol moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct stereochemistry is achieved .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would need to be optimized for yield and purity, possibly involving purification steps such as crystallization or chromatography .

化学反応の分析

Cyclocondensation of D-Glucosamine

2,5-Deoxyfructosazine is primarily synthesized via the self-condensation of D-glucosamine (GlcN) under neutral or slightly basic conditions:

- Conditions : Phosphate-buffered saline (PBS, pH 7.4), room temperature, 24-hour incubation .

- Mechanism : GlcN undergoes cyclocondensation to form DOF and fructosazine (FZ) as major products. This reaction is accelerated in the presence of ammonium salts or ionic liquids .

Reaction Scheme :

Solvent and Catalyst Effects

- Ionic Liquids : Basic ionic liquids like [Bmim]OH enhance yields (up to 38.6% DOF) by acting as dual solvents and catalysts .

- Co-solvents : Ethanol increases DOF production by improving reactant solubility .

Table 1: Synthesis Conditions and Yields

| Reactant | Catalyst/Solvent | Temperature | Time | Yield (%) | Source |

|---|---|---|---|---|---|

| D-GlcN·HCl | PBS (pH 7.4) | 25°C | 24 h | 30–40 | |

| D-GlcN·HCl | [Bmim]OH + Ethanol | 90°C | 4 h | 38.6 | |

| Glucose | NH₄HCO₃ | 90°C | 4 h | 35.1 |

Reactions with Ammonium Salts

DOF forms via Maillard-like reactions between reducing sugars and ammonium salts:

- Fructose + NH₄⁺ : Produces 2,5-DOF preferentially .

- Glucose + NH₄⁺ : Forms 2,6-DOF as the primary product .

Key Findings :

- Reaction rates depend on pH, temperature, and ammonium salt type (e.g., NH₄HCO₃ > (NH₄)₂CO₃) .

- DOF derivatives are stable under ambient conditions but undergo pyrolysis at high temperatures (>150°C), releasing volatile pyrazines .

Thermal Decomposition

Heating DOF above 150°C leads to:

- Pyrolysis : Generates pyrazine derivatives (e.g., 2-methylpyrazine) with characteristic flavors .

- Mechanism : Cleavage of the pyrazine ring and subsequent recombination of fragments .

Table 2: Pyrolysis Products

| Starting Material | Temperature | Major Products | Application |

|---|---|---|---|

| 2,5-DOF | 200°C | 2-Methylpyrazine, CO₂ | Food flavoring |

Functional Group Reactivity

DOF’s hydroxyl and pyrazine moieties participate in diverse reactions:

Oxidation

- Hydroxyl Groups : Oxidized to carbonyl compounds using agents like KMnO₄.

- Pyrazine Ring : Resists oxidation under mild conditions but degrades with strong oxidizers.

Reduction

- Catalytic Hydrogenation : Reduces pyrazine to piperazine derivatives, though this is less studied.

Biological and Industrial Implications

- Immunomodulation : DOF inhibits IL-2 production in T-cells at lower concentrations (IC₅₀ ≈ 1.25 mM) than D-glucosamine (IC₅₀ ≈ 15 mM) .

- Food Chemistry : Forms naturally in roasted foods (e.g., peanuts, caramel) and contributes to flavor profiles .

Comparative Reactivity

Table 3: DOF vs. Fructosazine (FZ)

| Property | This compound | Fructosazine |

|---|---|---|

| Formation Rate | Faster in NH₄⁺-rich media | Slower, requires higher pH |

| Thermal Stability | Stable up to 150°C | Decomposes at 120°C |

| Bioactivity | Stronger IL-2 inhibition | Moderate activity |

科学的研究の応用

Medicinal Applications

- Immunomodulation : Research indicates that 2,5-Deoxyfructosazine exhibits immunosuppressive properties. Studies have shown it to be more effective than D-glucosamine in inhibiting IL-2 production from activated T cells, suggesting its potential as a therapeutic agent in inflammatory diseases .

- Antioxidant Properties : DOF has been investigated for its antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases.

Food Industry

- Flavoring Agent : Due to its appealing aroma, this compound is utilized as a flavoring agent in various food products and beverages. It has been identified in items such as caramel and soy sauce .

- Antimicrobial Activity : The compound demonstrates antimicrobial properties against certain bacteria, including E. coli. This makes it a candidate for enhancing food safety by reducing microbial contamination .

Industrial Applications

- Polymer Production : There is potential for using DOF in the production of polymers due to its chemical structure, which can serve as a building block for more complex materials.

- Environmental Studies : The compound is also employed in environmental research as a standard for detecting pollutants in various matrices like air and water.

Case Study 1: Immunomodulatory Effects

A study published in PMC examined the effects of this compound on T-cell activation. The results indicated that at non-toxic concentrations, DOF significantly reduced IL-2 release from activated T cells compared to D-glucosamine alone. This suggests that DOF may enhance the immunosuppressive effects observed with D-glucosamine preparations, indicating its potential role as an immunomodulator in clinical settings .

Case Study 2: Antimicrobial Properties

Research conducted on the antimicrobial efficacy of DOF revealed that it effectively inhibited several strains of E. coli. This study highlighted the compound's potential application in food preservation and safety measures against pathogenic bacteria commonly found in meat products .

作用機序

The mechanism of action of 2,5-Deoxyfructosazine involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and other proteins, potentially inhibiting or modifying their activity. The pyrazine ring can interact with nucleic acids and other aromatic systems, influencing biological pathways .

類似化合物との比較

Similar Compounds

Erythritol: A simple polyhydroxy compound with similar hydroxyl groups but lacking the pyrazine ring.

Threitol: Another polyhydroxy compound with a different stereochemistry compared to 1,2,3,4-Butanetetrol.

Uniqueness

2,5-Deoxyfructosazine is unique due to the presence of both the polyhydroxy butanetetrol moiety and the pyrazine ring, which confer distinct chemical and biological properties .

生物活性

2,5-Deoxyfructosazine is a derivative of D-glucosamine that has garnered attention for its biological activities, particularly in immunomodulation and antimicrobial applications. This article delves into its mechanisms of action, efficacy in various biological contexts, and potential therapeutic applications.

Chemical Structure and Formation

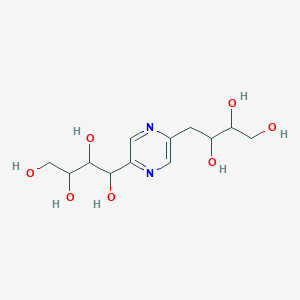

This compound is formed through the self-condensation of D-glucosamine under physiological conditions, resulting in a pyrazine structure. The chemical formula for this compound is represented as:

This compound is structurally related to other fructosazines, which have shown promising biological activities.

Immunomodulatory Effects

Research has demonstrated that this compound exhibits significant immunomodulatory properties. A key study found that it inhibits interleukin-2 (IL-2) production in T-cells more effectively than D-glucosamine itself. The inhibition of IL-2, a critical cytokine involved in T-cell activation and proliferation, suggests that this compound could play a role in managing autoimmune diseases and inflammatory conditions.

Table 1: Comparison of IL-2 Inhibition

| Compound | IC50 (mM) | Mechanism of Action |

|---|---|---|

| D-Glucosamine | ~3.0 | Reduces transcription factor translocation |

| This compound | ~1.25 | Direct inhibition of IL-2 production |

The half-maximal inhibitory concentration (IC50) indicates that this compound is approximately twice as potent as D-glucosamine in inhibiting IL-2 production from phytohemagglutinin (PHA)-activated T-cells .

Antimicrobial Activity

In addition to its immunomodulatory effects, this compound has been incorporated into fluorescent carbon dots (FCDs), which are being explored as targeting probes for bacterial pathogens. Studies have shown that these FCDs can effectively label both Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. The presence of this compound enhances the antibacterial properties of these carbon dots.

Table 2: Antimicrobial Efficacy of FCDs with this compound

| Bacterial Strain | Treatment Condition | Viable Count Reduction (%) |

|---|---|---|

| E. coli | FCD + LED illumination | 90% |

| S. aureus | FCD + LED illumination | 85% |

The combination of FCDs containing this compound with LED activation resulted in significant reductions in viable bacterial counts, demonstrating its potential as an antimicrobial agent .

Case Studies and Research Findings

- Case Study on Immunomodulation : A study involving Jurkat T-cells showed that treatment with this compound led to a marked decrease in IL-2 production compared to controls. This suggests that the compound may be useful in therapeutic strategies aimed at reducing excessive immune responses .

- Antimicrobial Applications : In a recent investigation into the use of FCDs for bacterial targeting, researchers found that the incorporation of this compound significantly improved the labeling efficiency and bactericidal activity against various pathogens. This highlights its versatility beyond immunomodulation .

特性

IUPAC Name |

1-[5-(2,3,4-trihydroxybutyl)pyrazin-2-yl]butane-1,2,3,4-tetrol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O7/c15-4-9(18)8(17)1-6-2-14-7(3-13-6)11(20)12(21)10(19)5-16/h2-3,8-12,15-21H,1,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBDICDJCXVZLIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)C(C(C(CO)O)O)O)CC(C(CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Deoxyfructosazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17460-13-8 | |

| Record name | Deoxyfuctosazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270912 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Melting Point |

161 - 162 °C | |

| Record name | Deoxyfructosazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of deoxyfructosazine?

A1: The molecular formula of deoxyfructosazine is C12H20N2O8, and its molecular weight is 320.3 g/mol. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: What spectroscopic techniques have been used to characterize deoxyfructosazine?

A2: Deoxyfructosazine has been characterized using a variety of spectroscopic methods, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to determine the structure and confirm the presence of specific functional groups in deoxyfructosazine. [, , , , , , , , ]

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Fast Atom Bombardment Mass Spectrometry (FAB-MS) provide information on the molecular weight and fragmentation patterns of deoxyfructosazine. [, , , , , ]

- Infrared (IR) Spectroscopy: IR spectroscopy can identify functional groups and their vibrations within the molecule. []

Q3: How is deoxyfructosazine typically formed?

A3: Deoxyfructosazine is a product of the Maillard reaction, primarily formed through the condensation of glucosamine or fructose with ammonium formate. [, , , , , , ]

Q4: What are some alternative synthesis routes for deoxyfructosazine?

A4: Several alternative methods for synthesizing deoxyfructosazine have been explored, including:

- Direct conversion from chitin biomass. This method uses chitin, a naturally abundant polysaccharide, as a starting material. []

- Arylboronic acid-catalyzed upgrade of glucosamines. This method utilizes arylboronic acids as catalysts to convert glucosamines into deoxyfructosazine. [, ]

- Deep eutectic solvents (DESs) as catalysts. DESs, which are considered environmentally friendly, can catalyze the self-condensation of D-glucosamine to produce deoxyfructosazine. [, ]

- Basic ionic liquids as dual solvent-catalysts. Ionic liquids can act as both solvents and catalysts in the conversion of glucosamine hydrochloride to deoxyfructosazine. [, , ]

Q5: Can the synthesis of deoxyfructosazine be controlled to favor specific isomers?

A5: Yes, the reaction conditions can influence the isomeric ratio of deoxyfructosazine. For example, the reaction of glucose with ammonium formate predominantly yields the 6-isomer of deoxyfructosazine, while fructose as a starting material favors the formation of the 2,5-isomer. [] Additives like boric acid can significantly enhance the yield of the 2,5-isomer. []

Q6: What are some potential applications of deoxyfructosazine?

A6: Deoxyfructosazine exhibits potential in various applications:

- Tobacco flavoring: Deoxyfructosazine has been investigated as a potential flavoring agent in tobacco products, where it can enhance aroma, reduce irritation, and improve aftertaste. [, ]

- Antimicrobial activity: Studies have shown that deoxyfructosazine, especially in the presence of iron, exhibits antibacterial activity against certain strains of E. coli. [, ]

- Biomedical applications: Researchers are exploring the use of deoxyfructosazine-derived fluorescent carbon dots as probes for targeted bacterial killing and cancer therapy. [, , ]

Q7: How is deoxyfructosazine typically analyzed and quantified?

A7: Common analytical techniques for analyzing and quantifying deoxyfructosazine include:

- High-Performance Liquid Chromatography (HPLC): HPLC is frequently used to separate and quantify deoxyfructosazine in various matrices, including tobacco and reaction mixtures. [, , ]

- Gas Chromatography (GC): Coupled with mass spectrometry (GC-MS), this technique allows for the identification and quantification of deoxyfructosazine after derivatization, often using silylation. [, , ]

Q8: What are some challenges in the analysis of deoxyfructosazine?

A8: Challenges in deoxyfructosazine analysis can include its relatively low concentration in complex matrices like tobacco. Additionally, the presence of isomers requires methods with sufficient resolution for accurate quantification. [, ]

Q9: What is known about the stability and degradation of deoxyfructosazine?

A9: Deoxyfructosazine can degrade at high temperatures. Thermal analysis shows decomposition starting around 220 °C, with significant weight loss at 320 °C. [] In aqueous solutions, it can degrade under stressed conditions, leading to the formation of compounds like 5-hydroxymethylfurfural and other pyrazine derivatives. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。